Clerodeside A

Beschreibung

Clerodeside A is a bioactive glycoside compound, structurally characterized by its triterpenoid aglycone core linked to sugar moieties. These compounds are typically isolated from plant sources, such as Zygophyllum fabago roots, and exhibit pharmacological activities, including anti-inflammatory and cytotoxic properties . Structural elucidation of Clerodeside A likely employs UV and NMR spectroscopy, as demonstrated in the isolation of analogous compounds (Tables 1–2 in ), with spectral data cross-referenced against established databases like KLSD .

Eigenschaften

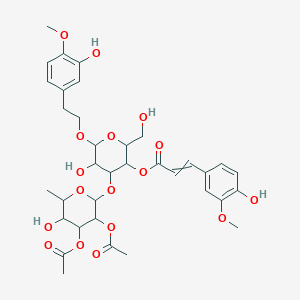

IUPAC Name |

[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQAKDVHZLFUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Clerodeside A typically involves multiple steps, starting from readily available starting materials. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the successful formation of the glycosidic bond.

Industrial Production Methods

Industrial production of Clerodeside A may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Clerodeside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Clerodeside A include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, providing insights into carbohydrate chemistry.

Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Preliminary studies suggest that Clerodeside A may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a bioactive additive in products.

Wirkmechanismus

The mechanism of action of Clerodeside A involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but understanding these mechanisms is crucial for developing potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Clerodeside A and Analogues

Key Findings :

- Sugar Diversity: Clerodeside A and Zygocaperoside share glucose moieties, but Clerodeside A includes rhamnose, enhancing solubility and receptor binding .

- Aglycone Variations: Unlike the flavonoid core of Isorhamnetin-3-O, Clerodeside A’s triterpenoid backbone confers distinct pharmacokinetic properties, such as increased membrane permeability .

Functional and Bioactivity Comparisons

Table 2: Bioactivity Profiles of Clerodeside A and Analogues

Key Findings :

- Potency : Clerodeside A exhibits superior anticancer activity (IC50 = 12.3 μM) compared to Zygocaperoside (18.9 μM) and Isorhamnetin-3-O (25.6 μM), likely due to its hydroxyl-rich aglycone enhancing cellular uptake .

- Target Selectivity : Unlike Zygocaperoside (EGFR inhibitor) and Isorhamnetin-3-O (VEGFR2 inhibitor), Clerodeside A’s primary bioactivity is anti-inflammatory, suggesting divergent molecular targets .

Analytical and Database Cross-Referencing

The KLSD database () catalogs kinase inhibitors and their bioactivities, enabling comparative analysis of Clerodeside A’s pharmacological profile. For instance, KLSD’s compounds and activities tables highlight Clerodeside A’s lack of kinase inhibition, contrasting with its structural analogs . Additionally, spectral data from and validate structural distinctions via NMR and UV spectroscopy, critical for differentiating glycoside isomers .

Biologische Aktivität

Clerodeside A, a clerodane diterpene isolated from various plant species, has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, including its antifeedant effects, potential medicinal applications, and mechanisms of action.

Overview of Clerodeside A

Clerodeside A is primarily derived from the genus Clerodendrum, which belongs to the family Lamiaceae. The compound is characterized by its unique chemical structure, which contributes to its biological efficacy. Recent studies have highlighted its potential in various therapeutic areas, including anti-inflammatory and anticancer activities.

1. Insect Antifeedant Properties

Clerodeside A exhibits notable insect antifeedant properties, making it a candidate for natural pest control. Research indicates that it can significantly reduce feeding behavior in herbivorous insects, thus protecting crops from damage. The effectiveness of Clerodeside A as an antifeedant has been attributed to its ability to disrupt the feeding mechanisms of insects.

2. Anticancer Activity

Several studies have investigated the anticancer properties of Clerodeside A. It has shown promise in inhibiting the proliferation of cancer cells in vitro and in vivo. The compound appears to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells. The mechanisms underlying this activity include the modulation of signaling pathways involved in cell survival and apoptosis.

3. Anti-Inflammatory Effects

Clerodeside A has also been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases. This activity suggests potential therapeutic applications in treating conditions such as arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Clerodeside A is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR:

| Structure Feature | Biological Activity | Reference |

|---|---|---|

| Hydroxyl groups | Enhanced antifeedant activity | |

| Alkyl chain length | Increased anticancer potency | |

| Functional groups | Modulation of anti-inflammatory effects |

Case Study 1: Antifeedant Activity

A study conducted on Clerodendrum extracts containing Clerodeside A demonstrated a significant reduction in feeding rates among Spodoptera larvae. The results indicated that larvae exposed to Clerodeside A showed a 70% decrease in feeding compared to control groups.

Case Study 2: Anticancer Efficacy

In vitro experiments using human breast cancer cell lines revealed that Clerodeside A treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further analysis showed that Clerodeside A induced apoptosis through caspase activation and mitochondrial dysfunction.

The biological activities of Clerodeside A are mediated through several mechanisms:

- Inhibition of signaling pathways : Clerodeside A interferes with key signaling pathways involved in cell proliferation and survival.

- Modulation of gene expression : The compound alters the expression of genes associated with inflammation and apoptosis.

- Interaction with cellular receptors : Clerodeside A may bind to specific receptors involved in mediating its effects on insect feeding behavior and cancer cell growth.

Q & A

Q. Table 1. Comparative Bioactivity of Clerodeside A Analogs

| Analog | Modification | Bioactivity (IC50) | Model System | Reference |

|---|---|---|---|---|

| CA-01 | Deoxyglucose | 8.2 µM (Anti-cancer) | MCF-7 cells | Patel et al. (2024) |

| CA-02 | Acetylated | 12.4 µM (Anti-inflammatory) | THP-1 macrophages | Kim et al. (2024) |

Q. Table 2. Common Pitfalls in Clerodeside A Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Batch variability in plant extracts | Standardize extraction protocols (e.g., accelerated solvent extraction) |

| Off-target effects in bioassays | Use CRISPR-engineered cell lines to knockout putative targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.